2-Methyl-2-(4-phenoxyphenoxy)propanoic acid
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Overview
Description
2-Methyl-2-(4-phenoxyphenoxy)propanoic acid is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.304 g/mol . This compound is known for its unique structure, which includes two phenoxy groups attached to a propanoic acid backbone. It has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-phenoxyphenoxy)propanoic acid typically involves the reaction of 2-methylpropanoic acid with 4-phenoxyphenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of the 2-methylpropanoic acid derivative . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-phenoxyphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Methyl-2-(4-phenoxyphenoxy)propanoic acid has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-phenoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenoxypropanoic acid: Similar structure but with only one phenoxy group.
2-(4-Methylphenyl)propanoic acid: Another related compound with a methyl group on the phenyl ring.
Mecoprop: A herbicide with a similar propanoic acid backbone but different substituents.
Uniqueness
2-Methyl-2-(4-phenoxyphenoxy)propanoic acid is unique due to its dual phenoxy groups, which confer distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar counterparts .
Properties
CAS No. |
62402-48-6 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-methyl-2-(4-phenoxyphenoxy)propanoic acid |
InChI |
InChI=1S/C16H16O4/c1-16(2,15(17)18)20-14-10-8-13(9-11-14)19-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) |
InChI Key |
HQDKONPXUALJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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